molecular formula C21H18N4O2S B2890818 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897463-55-7

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

Cat. No.: B2890818
CAS No.: 897463-55-7
M. Wt: 390.46
InChI Key: URGOILDFWDKUPC-UHFFFAOYSA-N
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Description

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a complex organic compound featuring an imidazo[2,1-b]thiazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Imidazo[2,1-b]thiazole Core

      Starting Materials:

      p-Toluidine, 2-bromoacetophenone, and thiourea.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the imidazo[2,1-b]thiazole ring.

  • Acetylation

      Starting Material: The imidazo[2,1-b]thiazole derivative.

      Reagents: Acetic anhydride and a base such as pyridine.

      Reaction Conditions: The reaction is performed at room temperature to introduce the acetamido group.

  • Coupling with Benzamide

      Starting Material: The acetylated imidazo[2,1-b]thiazole.

      Reagents: Benzoyl chloride and a base like triethylamine.

      Reaction Conditions: The reaction is conducted under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction can convert nitro groups to amines or reduce carbonyl groups to alcohols.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide or electrophiles for nucleophilic substitution.

      Conditions: Reactions are typically performed in polar solvents under mild to moderate temperatures.

Scientific Research Applications

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has several applications in scientific research:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.
    • Acts as a ligand in coordination chemistry.
  • Biology

    • Investigated for its antimicrobial and antiviral properties.
    • Studied for its potential as an enzyme inhibitor.
  • Medicine

  • Industry

    • Utilized in the development of new materials with specific electronic or optical properties.
    • Applied in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[2,1-b]thiazole Derivatives

    • Compounds with similar core structures but different substituents.
    • Examples: 6-(p-Tolyl)imidazo[2,1-b]thiazole-3-carboxylic acid, 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)ethyl)benzamide.
  • Benzamide Derivatives

    • Compounds with the benzamide moiety but different heterocyclic cores.
    • Examples: N-(4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)ethyl)benzamide, 4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzoic acid.

Uniqueness

4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its imidazo[2,1-b]thiazole core is particularly notable for its role in medicinal chemistry, offering a versatile scaffold for drug development.

Properties

IUPAC Name

4-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-2-4-14(5-3-13)18-11-25-17(12-28-21(25)24-18)10-19(26)23-16-8-6-15(7-9-16)20(22)27/h2-9,11-12H,10H2,1H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGOILDFWDKUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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